molecular formula C23H19ClN4O3 B2427756 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2034398-64-4

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Cat. No.: B2427756
CAS No.: 2034398-64-4
M. Wt: 434.88
InChI Key: QGYSLVOJTVYZLJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the ketone group could undergo nucleophilic addition reactions, and the chloropyrimidine ring could participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the ketone) could make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound under discussion has structural similarities with various synthesized compounds that have been evaluated for their antimicrobial properties. For instance, Patel et al. (2011) synthesized 2-[N-(substituted benzothiazolyl) amino]pyridine-3-carboxylic acids and their amide derivatives, showing variable and modest antimicrobial activity against bacteria and fungi. This indicates the potential for compounds with similar structures to possess antimicrobial properties (Patel, Agravat, & Shaikh, 2011).

Potential PET Agent for Parkinson's Disease Imaging

Wang et al. (2017) synthesized HG-10-102-01, a compound with structural elements resembling the compound , as a PET agent for imaging LRRK2 enzyme in Parkinson's disease. This suggests the potential use of similar compounds in the development of diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).

Anticancer and Antimicrobial Agents

Hafez, El-Gazzar, & Al-Hussain (2016) synthesized novel pyrazole derivatives, showing higher anticancer activity than the reference drug doxorubicin in some cases. This highlights the potential for structurally similar compounds to be developed as anticancer agents. Moreover, many of these compounds exhibited good to excellent antimicrobial activity, suggesting a dual role in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticonvulsant Agents

Malik & Khan (2014) explored the anticonvulsant activities of novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) compounds, finding some with significant potency. This suggests that compounds with a similar structural framework may be useful in developing new anticonvulsant therapies (Malik & Khan, 2014).

Structural and Theoretical Studies

Karthik et al. (2021) synthesized and characterized a compound via spectroscopic techniques and single crystal X-ray diffraction studies, revealing stability in certain temperature ranges and potential for various applications due to its structural characteristics (Karthik et al., 2021).

Synthesis and Evaluation of Optical Properties

Volpi et al. (2017) synthesized a series of derivatives characterized by their optical properties, which were influenced by their chemical structures. This indicates that compounds with similar structures might be utilized in developing materials with specific optical properties, relevant for applications in materials science (Volpi et al., 2017).

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c24-17-12-25-23(26-13-17)30-18-7-4-10-28(14-18)22(29)16-8-9-20-19(11-16)21(31-27-20)15-5-2-1-3-6-15/h1-3,5-6,8-9,11-13,18H,4,7,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYSLVOJTVYZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC5=NC=C(C=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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